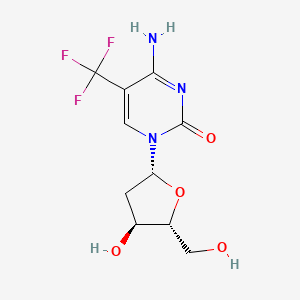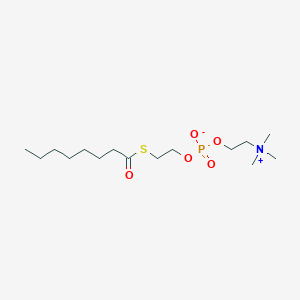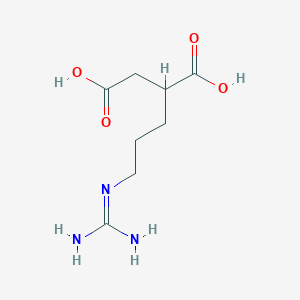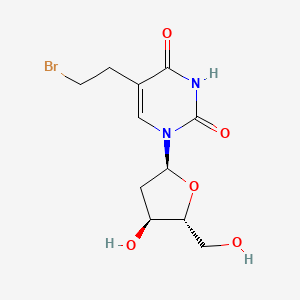
Chlorfluoressigsäure
Übersicht
Beschreibung
Chlorofluoroacetic acid, also known as Chlorofluoroacetic acid, is a useful research compound. Its molecular formula is C2H2ClFO2 and its molecular weight is 112.49 g/mol. The purity is usually 95%.
The exact mass of the compound Chlorofluoroacetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95117. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Chlorofluoroacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chlorofluoroacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Entwicklung von antiviralen Mitteln
CFA wurde bei der Entwicklung von antiviralen Mitteln eingesetzt, insbesondere als kovalenter Inhibitor der Hauptprotease (Mpro) von SARS-CoV-2. Die Mpro ist essentiell für die Virusreplikation und somit ein Hauptziel für die Medikamentenentwicklung. Forscher haben CFA verwendet, um Chlorfluoressigsäureamid (CFA)-Derivate zu erzeugen, die eine signifikante inhibitorische Aktivität gegen Mpro gezeigt haben. Die Verwendung von CFA ermöglicht eine schnelle Synthese und Struktur-Aktivitäts-Beziehungsstudien, die die Optimierung potenzieller therapeutischer Verbindungen unterstützen {svg_1}.
Nephrotoxizitätsstudien
In der Toxikologie wurde CFA auf seine nephrotoxischen Wirkungen untersucht. Es ist ein Inhibitor der Pyruvatdehydrogenasekinase und es wurde beobachtet, dass es bei Ratten zu einer Schädigung der proximalen Nierentubuli führt. Das Verständnis der Nephrotoxizität von CFA ist entscheidend für die Beurteilung der Sicherheit verwandter Verbindungen und für die Entwicklung von Behandlungen für Erkrankungen wie Laktazidose {svg_2}.
Stereochemie in der organischen Synthese
CFA dient als vielseitiges Derivatisierungsmittel in der organischen Chemie. Es wird zur Zuordnung der Stereochemie an Estern chiraler Alkohole verwendet. Durch die Bildung von Derivaten mit CFA können Forscher die absolute Konfiguration chiraler Zentren in komplexen Molekülen bestimmen, was für die Synthese enantiomerenreiner Verbindungen grundlegend ist {svg_3}.
Enzyminhibition
CFA ist dafür bekannt, Enzyme zu hemmen, die in Stoffwechselwegen eine Schlüsselrolle spielen. Beispielsweise hemmt es Glutathion-S-Transferase Zeta, die eine Rolle bei der Biotransformation verschiedener Verbindungen spielt. Diese Eigenschaft macht CFA zu einem wertvollen Werkzeug für die Untersuchung von Enzymfuntkionen und für die Entwicklung von Enzyminhibitoren, die als Medikamente oder in der biochemischen Forschung verwendet werden können {svg_4}.
Bewertung der Umweltbelastung
Aufgrund seines Vorkommens in der kommunalen Trinkwasserversorgung als Nebenprodukt der Chlorierung ist CFA von Interesse für Umweltstudien. Forschungen zu seiner Biotransformation und möglichen toxischen Wirkungen tragen zur Bewertung der Umweltbelastung von Wasseraufbereitungsprozessen und zur Entwicklung sichererer Alternativen bei {svg_5}.
Fluorchemie
CFA ist eine wichtige Verbindung in der Fluorchemie, wo sie verwendet wird, um Fluoratome in organische Moleküle einzuführen. Die einzigartigen Eigenschaften von Fluor machen solche Verbindungen wertvoll in der Pharmaindustrie, Agrochemie und Materialwissenschaft. Die Reaktivität von CFA ermöglicht die Erforschung neuartiger fluorierter Strukturen mit potenziellen Anwendungen in verschiedenen Industrien {svg_6}.
Analytische Chemie
In der analytischen Chemie kann CFA als Reagenz für den Nachweis und die Quantifizierung spezifischer Substanzen verwendet werden. Seine Reaktivität mit verschiedenen funktionellen Gruppen macht es für die Entwicklung empfindlicher und selektiver analytischer Methoden geeignet, die für die Qualitätskontrolle und Forschung in Chemie und Biochemie unerlässlich sind {svg_7}.
Wirkmechanismus
Target of Action
Chlorofluoroacetic acid (CFA) primarily targets the 3C-like protease (3CLpro) , a cysteine protease essential for viral replication . This protease is a promising target for COVID-19 treatment .
Mode of Action
CFA acts as a covalent inhibitor for 3CLpro . It possesses a chlorofluoroacetamide (CFA) warhead that enables covalent modification of 3CLpro . This covalent modification is crucial for both binding affinity and the rate of irreversible inactivation of 3CLpro .
Biochemical Pathways
CFA, along with Dichloroacetic acid (DCA) and Difluoroacetic acid (DFA), are inhibitors of pyruvate dehydrogenase kinase . This enzyme plays a key role in the regulation of the pyruvate dehydrogenase complex, which is involved in the conversion of pyruvate to acetyl-CoA, a critical step in cellular respiration . CFA is biotransformed by glutathione transferase zeta (GSTZ1-1) .
Pharmacokinetics
It’s known that cfa is a strong antiviral agent and has sufficient pharmacokinetics properties . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of CFA.
Result of Action
CFA’s action results in the inhibition of the 3CLpro, thereby blocking the replication of the virus . In addition, CFA has been found to cause nephrotoxicity in rats . Rats given a single dose of CFA developed polyuria, glycosuria, and renal proximal tubular damage .
Safety and Hazards
CFA is harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Zukünftige Richtungen
While specific future directions for CFA were not found in the search results, it is worth noting that research into similar compounds continues to be a topic of interest . For instance, per- and polyfluoroalkyl substances, which include many types of anthropogenic chemicals, have been the subject of extensive research due to their unique physiochemical properties .
Biochemische Analyse
Biochemical Properties
Chlorofluoroacetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with glutathione transferase zeta (GSTZ1-1), which catalyzes the biotransformation of chlorofluoroacetic acid. This interaction is crucial as it influences the metabolic fate of the compound and its subsequent biochemical effects .
Cellular Effects
Chlorofluoroacetic acid has profound effects on various types of cells and cellular processes. It has been observed to induce nephrotoxicity in rats, leading to renal proximal tubular damage and polyuria. The compound also influences cell signaling pathways and gene expression, contributing to its overall impact on cellular metabolism .
Molecular Mechanism
The molecular mechanism of chlorofluoroacetic acid involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. Chlorofluoroacetic acid is a substrate for glutathione transferase zeta (GSTZ1-1), and its metabolism leads to the release of inorganic fluoride, which is associated with its nephrotoxic effects. The compound’s ability to induce apoptosis in renal cells further elucidates its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chlorofluoroacetic acid change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that chlorofluoroacetic acid can cause renal damage within 24 hours of administration, highlighting its rapid onset of action and potential for long-term cellular effects .
Dosage Effects in Animal Models
The effects of chlorofluoroacetic acid vary with different dosages in animal models. At higher doses, the compound has been observed to cause severe nephrotoxicity, leading to renal failure and death in rats. Lower doses result in polyuria and renal proximal tubular damage, indicating a dose-dependent relationship between chlorofluoroacetic acid and its toxic effects .
Metabolic Pathways
Chlorofluoroacetic acid is involved in several metabolic pathways, primarily through its interaction with glutathione transferase zeta (GSTZ1-1). This enzyme catalyzes the biotransformation of chlorofluoroacetic acid, leading to the release of inorganic fluoride. The compound’s metabolism also affects metabolic flux and metabolite levels, contributing to its overall biochemical impact .
Transport and Distribution
Within cells and tissues, chlorofluoroacetic acid is transported and distributed through interactions with various transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
Chlorofluoroacetic acid’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, impacting its activity and function within the cell .
Eigenschaften
IUPAC Name |
2-chloro-2-fluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClFO2/c3-1(4)2(5)6/h1H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIKZDFUXGHTHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870547 | |
| Record name | Chlorofluoroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
471-44-3 | |
| Record name | Chlorofluoroacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=471-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorofluoroacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 471-44-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorofluoroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro(fluoro)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 4-(acetyloxy)-15-[3-formyl-7-(methoxycarbonyl)-5-(2-oxobutyl)-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indol-7-yl]-3-hydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carboxylate](/img/structure/B1211263.png)

![Methyl 3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B1211266.png)







